(3R,3AR,6S,6aR)-hexahydrofuro[3,2-b]furan-3,6-diamine dihydrochloride
Description
(3R,3aR,6S,6aR)-Hexahydrofuro[3,2-b]furan-3,6-diamine dihydrochloride is a chiral bicyclic diamine derivative of isohexides, a class of compounds derived from biomass-based precursors like isosorbide and isomannide . Its structure features two fused tetrahydrofuran rings with stereospecific amine groups at the 3 and 6 positions, protonated as a dihydrochloride salt to enhance solubility and stability. This compound is synthesized via nucleophilic substitution or condensation reactions using isohexide diols as starting materials, followed by amination and salt formation . It is primarily used in asymmetric synthesis, chiral resolution, and pharmaceutical intermediates due to its rigid bicyclic framework and stereochemical versatility.
Properties
IUPAC Name |
(3S,3aR,6R,6aR)-2,3,3a,5,6,6a-hexahydrofuro[3,2-b]furan-3,6-diamine;dihydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12N2O2.2ClH/c7-3-1-9-6-4(8)2-10-5(3)6;;/h3-6H,1-2,7-8H2;2*1H/t3-,4+,5-,6-;;/m1../s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VOSJFOCIQDMNOQ-MGXNYLRYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C2C(O1)C(CO2)N)N.Cl.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H]([C@@H]2[C@H](O1)[C@H](CO2)N)N.Cl.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H14Cl2N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.09 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
92418-32-1 | |
| Record name | (3R,3aR,6S,6aR)-hexahydrofuro[3,2-b]furan-3,6-diamine dihydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Biological Activity
(3R,3aR,6S,6aR)-hexahydrofuro[3,2-b]furan-3,6-diamine dihydrochloride is a compound of significant interest due to its potential biological activity. This article reviews its synthesis, biological properties, and relevant case studies based on diverse research findings.
- Molecular Formula : C₆H₁₂N₂O₂
- Molecular Weight : 144.17 g/mol
- CAS Number : 143396-56-9
Synthesis
The synthesis of (3R,3aR,6S,6aR)-hexahydrofuro[3,2-b]furan-3,6-diamine typically involves multi-step organic reactions. A notable method includes the use of sugar derivatives as starting materials to achieve high stereoselectivity during the synthesis process. The compound has been synthesized as a key subunit in other biologically active molecules such as darunavir, an HIV protease inhibitor .
Antiviral Properties
Research indicates that derivatives of hexahydrofuro[3,2-b]furan structures exhibit antiviral properties. Specifically, the compound's role as a subunit in darunavir highlights its effectiveness against HIV-1 protease, suggesting that similar compounds may have therapeutic potential in treating viral infections .
Enzyme Inhibition
Studies have shown that (3R,3aR,6S,6aR)-hexahydrofuro[3,2-b]furan-3,6-diamine can act as an enzyme inhibitor. The structural features of the compound allow it to interact with specific enzyme active sites effectively. This interaction can lead to inhibition of enzymatic activity in various biochemical pathways relevant to disease processes.
Case Studies
- HIV Protease Inhibitor Development
-
Synthetic Protocols
- Research : A new synthetic protocol for obtaining (3R,3aR,6R,6aR)-hexahydrofuro[3,2-b]furan-6-amino-3-ol highlighted its biocatalytic pathways.
- Results : The study illustrated efficient conversion rates using enzyme-catalyzed processes which could be applied for larger-scale synthesis in pharmaceutical applications .
Data Table: Summary of Biological Activities
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Functional Group Variations
Diamine Dihydrochloride vs. Isohexide Diols (Isosorbide/Isomannide)
- Structural Differences : Isohexide diols (e.g., isosorbide: (3R,3aR,6S,6aR)-hexahydrofuro[3,2-b]furan-3,6-diol) replace the amine groups with hydroxyls. The dihydrochloride form introduces ionic character, improving water solubility compared to the neutral, polar diols .
- Applications : Diols like isosorbide are used in biodegradable polymers and plasticizers, while the diamine dihydrochloride is tailored for chiral recognition in NMR spectroscopy or as a pharmaceutical building block .
Diamine Dihydrochloride vs. Amide/Thiourea Derivatives
- Synthesis : The diamine can be functionalized with 3,5-dimethoxybenzoyl chloride or 3,5-bis(trifluoromethyl)phenyl isothiocyanate to form amide (e.g., compound 7b ) or thiourea derivatives (e.g., 8a ), respectively .
- Properties :
- Thiourea derivative (8a) : Higher molecular weight (742.53 g/mol) and lower melting point (173–175°C) compared to the dihydrochloride. Exhibits strong hydrogen-bonding capacity for enantiomer discrimination in NMR .
- Amide derivative (7b) : Moderately soluble in chloroform, with a higher melting point (192–193°C), suitable for crystallography-based chiral separations .
Stereochemical Considerations
Data Table: Key Properties of Target Compound and Analogues
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
